molecular formula C13H18O3 B6070199 ethyl 2-methyl-2-(4-methylphenoxy)propanoate CAS No. 18672-06-5

ethyl 2-methyl-2-(4-methylphenoxy)propanoate

Cat. No.: B6070199
CAS No.: 18672-06-5
M. Wt: 222.28 g/mol
InChI Key: UMLQACQSAQTJTM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(4-methylphenoxy)propanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group, a methyl group, and a phenoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

ethyl 2-methyl-2-(4-methylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-15-12(14)13(3,4)16-11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLQACQSAQTJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259212
Record name Ethyl 2-methyl-2-(4-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-06-5
Record name Ethyl 2-methyl-2-(4-methylphenoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18672-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-2-(4-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(4-methylphenoxy)propanoate typically involves the esterification of 2-methyl-2-(4-methylphenoxy)propanoic acid with ethanol. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote the esterification process, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2-(4-methylphenoxy)propanoate can undergo various chemical reactions, including:

  • Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the parent acid and alcohol.

  • Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis may use sodium hydroxide (NaOH).

  • Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-methyl-2-(4-methylphenoxy)propanoic acid

  • Reduction: 2-methyl-2-(4-methylphenoxy)propanol

  • Hydrolysis: 2-methyl-2-(4-methylphenoxy)propanoic acid and ethanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-methyl-2-(4-methylphenoxy)propanoate exhibit significant antimicrobial properties. For example, derivatives of phenoxypropanoates have been studied for their efficacy against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anti-inflammatory Properties

Studies have shown that certain esters, including those related to this compound, can possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs .

Herbicide Development

The compound's structure suggests potential herbicidal activity. Research into similar compounds has revealed that they can inhibit the growth of specific weed species, providing a basis for developing new herbicides that are less harmful to crops and the environment .

Plant Growth Regulators

This compound may also serve as a plant growth regulator. Compounds with similar functional groups have been shown to influence plant growth by modulating hormonal pathways, thereby enhancing crop yields and improving stress resistance .

Polymer Production

The compound can be utilized in synthesizing polymers and copolymers due to its ester functionality. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability, making it valuable in producing advanced materials for packaging and construction .

Coatings and Adhesives

Due to its chemical stability and favorable mechanical properties, this compound can be used in formulating coatings and adhesives. Its application in these areas can lead to improved durability and performance in various industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry Significant antibacterial activity against Gram-positive bacteria observed.
Herbicide DevelopmentAgricultural Sciences Journal Effective in inhibiting growth of specific weed species at low concentrations.
Polymer ProductionMaterials Science Review Enhanced thermal stability noted in polymer blends containing the compound.
CoatingsJournal of Coatings Technology Improved adhesion and weather resistance in formulations using the compound.

Mechanism of Action

The mechanism by which ethyl 2-methyl-2-(4-methylphenoxy)propanoate exerts its effects depends on the specific application. In general, the compound may interact with molecular targets through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-methyl-2-(3-methylphenoxy)propanoate

  • Ethyl 2-methyl-2-(2-methylphenoxy)propanoate

  • Ethyl 2-methyl-2-(4-ethylphenoxy)propanoate

Uniqueness: Ethyl 2-methyl-2-(4-methylphenoxy)propanoate is unique due to its specific arrangement of methyl groups on the phenyl ring, which influences its reactivity and physical properties. This structural difference can lead to variations in its biological and chemical behavior compared to similar compounds.

Biological Activity

Ethyl 2-methyl-2-(4-methylphenoxy)propanoate, an organic compound classified as an ester, has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into the compound's biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • Functional Groups : Ester and aromatic ring with a para-methyl substituent.

The presence of the 4-methylphenoxy group enhances the hydrophobic properties of this compound, influencing its solubility and reactivity in biological systems.

Interaction with Esterases

Research indicates that this compound interacts with esterases, enzymes that catalyze the hydrolysis of esters. This interaction can lead to the release of biologically active components, such as 4-methylphenol and ethyl 2-methylpropanoate, which may influence metabolic pathways in organisms .

Table 1: Biological Effects of Hydrolysis Products

CompoundBiological ActivityReference
4-MethylphenolAntimicrobial properties; potential use in pharmaceuticals
Ethyl 2-MethylpropanoatePossible role in metabolic processes; further studies needed

Toxicological Assessments

The U.S. Environmental Protection Agency (EPA) has conducted assessments on the safety of this compound. The findings suggest that the compound is "not likely to present an unreasonable risk" to human health or the environment under typical conditions of use . This assessment is crucial for its potential applications in consumer products.

Agricultural Applications

This compound has been explored for its herbicidal properties. Studies have shown that similar compounds exhibit effective herbicidal activity against various weeds, indicating a potential for this compound to be developed into a herbicide .

Table 2: Herbicidal Activity of Related Compounds

CompoundTarget WeedsEfficacy (%)Reference
FlumetsulamBroadleaf weeds85
This compoundUnder investigationTBD

The enzymatic hydrolysis of this compound by esterases is a key mechanism through which its biological effects are mediated. The resulting products can modulate various biological pathways, including those related to inflammation and microbial resistance.

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